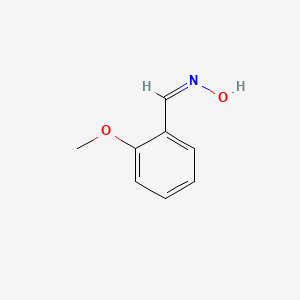

2-Methoxybenzaldehyde oxime

概要

説明

2-Methoxybenzaldehyde oxime: is an organic compound with the chemical formula C8H9NO2. It is also known as this compound. This compound is a derivative of benzaldehyde, where the formyl group is substituted with an oxime group (-C=N-OH) and a methoxy group (-OCH3) is attached to the benzene ring. It appears as a colorless to pale yellow crystalline solid and is soluble in water and common organic solvents like alcohol and ether .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxybenzaldehyde oxime can be synthesized through the reaction of o-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature, yielding a mixture of E and Z isomers .

Industrial Production Methods: In an industrial setting, the synthesis of o-methoxybenzaldehyde oxime involves the same basic reaction but may be optimized for higher yields and purity. The reaction can be carried out in a continuous flow reactor to ensure consistent production. The product is then purified through recrystallization or distillation .

化学反応の分析

Types of Reactions:

Oxidation: 2-Methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The oxime group can be substituted with other functional groups through reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted oximes or other derivatives.

科学的研究の応用

2-Hydroxy-3-methoxybenzaldehyde oxime, also known as 3-Methoxysalicylaldehyde oxime, is a chemical compound with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol. It is relevant in medicinal chemistry and biochemistry. Research indicates its potential as an antimicrobial and anticancer agent, with roles in biochemical pathways related to oxidative stress.

Scientific Research Applications

2-Hydroxy-3-methoxybenzaldehyde oxime has applications in chemistry, biology, medicine, and industry:

- Chemistry It serves as a building block in synthesizing organic compounds and ligands for metal complexes.

- Biology Studies explore its potential biological activities, including antimicrobial and antifungal properties. The compound destabilizes cellular antioxidation systems, affecting oxidative stress-response pathways and acting as a weak inhibitor of tyrosinase, which is involved in melanin production. This interaction may contribute to its antifungal properties against Aspergillus species.

- Medicine Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Nature-inspired O-benzyl oxime-based derivatives are examined as Aldose Reductase (ALR2) inhibitors with antioxidant properties, which can help prevent diabetic complications .

- Industry It is used in the synthesis of dyes and other industrial chemicals.

Types of Reactions

- Oxidation This compound can undergo oxidation reactions, leading to the formation of corresponding nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids. Major products formed include nitroso derivatives.

- Reduction Reduction of the oxime group can yield the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used. The product formed is amines.

- Substitution The compound can participate in nucleophilic substitution reactions, particularly at the oxime group. Nucleophiles like amines or thiols can be used under basic conditions, leading to the formation of substituted oxime derivatives.

作用機序

The mechanism of action of o-methoxybenzaldehyde oxime involves its ability to form stable complexes with metal ions and enzymes. It can reactivate acetylcholinesterase by attaching to the phosphorus atom and forming an oxime-phosphonate, which then splits away from the enzyme molecule . Additionally, it can inhibit various kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase, contributing to its anticancer and anti-inflammatory activities .

類似化合物との比較

- Benzaldehyde oxime

- p-Methoxybenzaldehyde oxime

- m-Methoxybenzaldehyde oxime

- 2-Hydroxybenzaldehyde oxime

Comparison: 2-Methoxybenzaldehyde oxime is unique due to the presence of both methoxy and oxime groups on the benzene ring, which imparts distinct chemical properties. Compared to benzaldehyde oxime, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxy group also influences its biological activity, making it more effective in certain applications .

生物活性

2-Methoxybenzaldehyde oxime, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article delves into its synthesis, chemical properties, and various biological effects, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxime functional group attached to a methoxy-substituted benzaldehyde. The synthesis typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine. This reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a series of oxime esters derived from various substituted benzaldehydes, including this compound, were evaluated for their in vitro antimicrobial activities. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria and fungi.

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| This compound | Antibacterial | 4.0 |

| 3-Hydroxy benzaldoxime ester | Antifungal | 3.5 |

| 3,5-Dichloro-2-hydroxyphenyl derivative | Antibacterial | 3.9 |

The compound demonstrated promising results in biofilm inhibition assays and antioxidant evaluations, suggesting its potential application in treating infections that involve biofilm-forming pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests, the compound showed notable antioxidant properties. For example:

| Assay Type | IC50 Value (µg/ml) |

|---|---|

| DPPH Scavenging | 25.0 |

| Lipid Peroxidation Inhibition | 30.0 |

These results indicate that this compound may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the methoxy group may facilitate hydrogen bonding, enhancing the compound's reactivity and biological interactions .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on a series of new oxime derivatives found that those derived from 2-methoxybenzaldehyde exhibited significant antimicrobial activity against several strains of bacteria and fungi, with specific derivatives showing MIC values as low as 3.9 µg/ml against Staphylococcus aureus .

- Antioxidant Studies : Research published in the Indo American Journal demonstrated that certain oxime esters derived from substituted benzaldehydes displayed excellent antioxidant activity, with DPPH scavenging assays yielding promising results for compounds related to this compound .

- Pharmaceutical Applications : The compound has been explored as a potential delivery agent for active pharmaceutical ingredients (APIs), enhancing the oral bioavailability of peptides that are otherwise unstable in digestive conditions .

特性

CAS番号 |

29577-53-5 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC名 |

(NZ)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6- |

InChIキー |

CBQNSTKQBGIAEL-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC=C1C=NO |

異性体SMILES |

COC1=CC=CC=C1/C=N\O |

正規SMILES |

COC1=CC=CC=C1C=NO |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the methoxy substituent in o-Methoxybenzaldehyde oxime influence its reactivity in the formation of 1,3-dipolar cycloaddition products with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose?

A: The research paper highlights that o-Methoxybenzaldehyde oxime, when treated with chlorine and triethylamine, yields a reactive intermediate that undergoes 1,3-dipolar cycloaddition with 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose. Interestingly, the reaction leads to the formation of a chlorinated product on the benzene ring (3g). [] This suggests that the methoxy substituent, despite being an electron-donating group, does not prevent chlorination. The exact mechanism and regioselectivity of this chlorination require further investigation. It is possible that the reaction proceeds through a different pathway compared to its positional isomers (p- and m-methoxybenzaldehyde oximes) due to the steric and electronic influence of the ortho-methoxy group.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。